molecular formula C11H11Cl2NO3 B2875796 3-(N-acetyl-3,4-dichloroanilino)propanoic acid CAS No. 31399-37-8

3-(N-acetyl-3,4-dichloroanilino)propanoic acid

Cat. No. B2875796
CAS RN: 31399-37-8
M. Wt: 276.11
InChI Key: NCZAZDILRBKJIO-UHFFFAOYSA-N
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Description

3-(N-acetyl-3,4-dichloroanilino)propanoic acid, also known as NADCA, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of the non-steroidal anti-inflammatory drug (NSAID) diclofenac, and has been shown to have a similar mechanism of action.

Scientific Research Applications

3-(N-acetyl-3,4-dichloroanilino)propanoic acid has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and toxicology. It has been shown to have anti-inflammatory and analgesic properties, similar to diclofenac. It has also been studied for its potential use as a model compound for the study of drug metabolism and toxicity.

Mechanism of Action

The mechanism of action of 3-(N-acetyl-3,4-dichloroanilino)propanoic acid is similar to that of diclofenac. It works by inhibiting the activity of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition results in reduced inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have a similar toxicity profile to diclofenac. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(N-acetyl-3,4-dichloroanilino)propanoic acid in lab experiments is its similarity to diclofenac, which is a well-studied drug. This allows for comparisons to be made between the two compounds, and for this compound to be used as a model compound for diclofenac. However, one limitation of using this compound is its synthetic nature, which may limit its relevance to natural compounds.

Future Directions

There are several future directions for research on 3-(N-acetyl-3,4-dichloroanilino)propanoic acid. One area of interest is the study of its potential use as a model compound for drug metabolism and toxicity. Another area of interest is the development of analogs of this compound with improved properties. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, and its potential applications in scientific research.

Synthesis Methods

The synthesis of 3-(N-acetyl-3,4-dichloroanilino)propanoic acid involves the reaction of 3,4-dichloroaniline with acetic anhydride to form this compound. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The product is then purified using techniques such as recrystallization or chromatography.

properties

IUPAC Name

3-(N-acetyl-3,4-dichloroanilino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO3/c1-7(15)14(5-4-11(16)17)8-2-3-9(12)10(13)6-8/h2-3,6H,4-5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZAZDILRBKJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCC(=O)O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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